molecular formula C12H12N2O3S B13658008 (E)-5-(3,4-Dimethoxybenzylidene)-2-iminothiazolidin-4-one

(E)-5-(3,4-Dimethoxybenzylidene)-2-iminothiazolidin-4-one

Cat. No.: B13658008
M. Wt: 264.30 g/mol
InChI Key: UAAYANCJZUULAF-UXBLZVDNSA-N
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Description

2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through a condensation mechanism, forming the desired thiazolidinone structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes . In cancer cells, the compound may induce apoptosis by interacting with cellular signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar compounds to 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one include other thiazolidinones and hydrazolyl derivatives. These compounds share similar structural features and biological activities but may differ in their potency and specificity. For example:

The uniqueness of 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6+

InChI Key

UAAYANCJZUULAF-UXBLZVDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=N)S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC

Origin of Product

United States

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